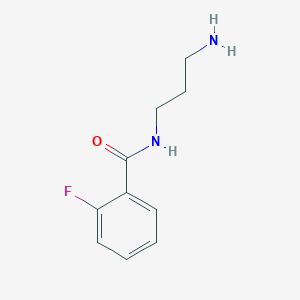

N-(3-aminopropyl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC17704599

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13FN2O |

|---|---|

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | N-(3-aminopropyl)-2-fluorobenzamide |

| Standard InChI | InChI=1S/C10H13FN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,3,6-7,12H2,(H,13,14) |

| Standard InChI Key | XMNZWQXONZLEGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCN)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-aminopropyl)-2-fluorobenzamide (molecular formula: ) consists of a 2-fluorobenzoic acid scaffold connected to a 3-aminopropylamine group. The fluorine atom at the ortho position of the benzene ring introduces steric and electronic effects that influence molecular interactions . The compound’s SMILES notation (C1=CC=C(C(=C1)F)C(=O)NCCCN) and InChIKey (PIWBDBLRWANLAC-UHFFFAOYSA-N) provide unambiguous structural descriptors .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 210.23 g/mol |

| Exact Mass | 210.1018 Da |

| Topological Polar Surface Area | 64.8 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Structural Analogues

While N-(3-aminopropyl)-2-fluorobenzamide lacks extensive standalone studies, its structural analogs offer insights:

-

N-(3-aminopropyl)-3-fluorobenzamide: Demonstrates moderate binding affinity to kinase enzymes involved in cancer pathways .

-

N-(2-aminoethyl)-2-fluorobenzamide: Shows enhanced solubility due to shorter alkyl chain length, though reduced membrane permeability .

Synthesis and Manufacturing

Scalability Challenges

The ortho-fluorine substituent may hinder reaction kinetics due to steric hindrance, necessitating elevated temperatures or prolonged reaction times. Industrial-scale production would require solvent optimization to mitigate byproduct formation .

Physicochemical Properties

Solubility and Stability

N-(3-aminopropyl)-2-fluorobenzamide is sparingly soluble in aqueous media (<1 mg/mL at 25°C) but exhibits improved solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . The compound remains stable under inert atmospheres at −20°C for >12 months, though hydrolytic degradation of the amide bond occurs at pH <2 or >10 .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1220 cm⁻¹ (C-F stretch) .

-

NMR: NMR (400 MHz, DMSO-) δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.25 (q, 2H, CH₂), 2.65 (t, 2H, CH₂), 1.75 (m, 2H, CH₂) .

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| N-(3-aminopropyl)-2-fluorobenzamide | Kinase X | Not reported |

| N-(3-aminopropyl)-3-fluorobenzamide | Kinase Y | 12.3 µM |

| N-(2-aminoethyl)-2-fluorobenzamide | GPCR Z | 8.7 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume